1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid
Description
1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid is a complex organic compound featuring a quinoline moiety and a cyclopropane ring
Properties
IUPAC Name |
1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-12-4-2-9-7-10(1-3-11(9)17-12)13(19)16-8-15(5-6-15)14(20)21/h1,3,7H,2,4-6,8H2,(H,16,19)(H,17,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBYLRBRSIKZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)NCC3(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, which can be synthesized through the cyclization of an appropriate precursor under acidic or basic conditions. The cyclopropane ring is then introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share the quinoline core structure.
Cyclopropane derivatives: Compounds such as cyclopropanecarboxylic acid and its derivatives have similar cyclopropane rings.
Uniqueness
1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid is unique due to the combination of the quinoline moiety and the cyclopropane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
